molecular formula C13H11N7O2 B2943921 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1396864-01-9

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2943921
CAS No.: 1396864-01-9
M. Wt: 297.278
InChI Key: FHJJAPWSLMDRLA-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H11N7O2 and its molecular weight is 297.278. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

Research in this area involves the synthesis of novel compounds through various chemical reactions, including the microwave-assisted synthesis of tetrazolyl pyrazole amides, which are noted for their efficient reaction times and potential biological activities (Jun Hu et al., 2011). Additionally, structural and spectral investigations, such as those conducted on pyrazole-4-carboxylic acid derivatives, utilize techniques like NMR, FT-IR spectroscopy, and X-ray diffraction to elucidate compound structures (S. Viveka et al., 2016).

Biological Activities

The synthesized compounds exhibit a range of biological activities. For instance, certain pyrazole and pyrazolopyrimidine derivatives have been screened for their cytotoxic activity against cancer cell lines, demonstrating potential anticancer properties (Ashraf S. Hassan et al., 2014; Khaled R. A. Abdellatif et al., 2014). Additionally, antimicrobial and antibacterial activities have been explored, with some compounds showing significant effectiveness against various microbial strains (J. Zítko et al., 2013).

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O2/c1-19-13(22)20(18-17-19)10-4-2-9(3-5-10)16-12(21)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJAPWSLMDRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.